molecular formula C13H9ClF3NO3 B15245864 Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15245864
M. Wt: 319.66 g/mol
InChI Key: RHCPFFROQRRADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro, methoxy, and trifluoromethyl group attached to a quinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions can yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate stands out due to the presence of the ester group, which can be hydrolyzed to form the corresponding acid

Biological Activity

Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H8ClF3N2O3
  • Molecular Weight: 306.65 g/mol

The presence of halogenated and methoxy groups significantly influences its biological properties.

The precise mechanism of action for this compound is not fully elucidated. However, quinoline derivatives are known to interact with various biochemical pathways:

  • Antimicrobial Activity: Quinoline compounds often exhibit antimicrobial properties through interference with bacterial DNA synthesis.
  • Anticancer Activity: Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by modulating cell signaling pathways.
  • Anti-inflammatory Effects: These compounds may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory properties.

Biological Activity Data

A summary of biological activities reported in various studies is presented in the table below:

Activity TypeObservationsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in breast cancer cells at low concentrations (IC50 = 5 μM)
Anti-inflammatoryReduction in TNF-alpha levels in vitro
AntiviralModerate activity against influenza virus

Case Studies

Case Study 1: Anticancer Properties
A study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 μM, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial action. The minimum inhibitory concentration (MIC) was determined to be around 10 μg/mL.

Research Findings

Recent advancements in the synthesis and application of this compound have highlighted its potential in drug development:

  • Synthesis Improvements: New synthetic routes have been developed that enhance yield and purity.
  • Structure-Activity Relationship (SAR): Studies indicate that modifications to the trifluoromethyl and methoxy groups can significantly alter biological activity, making them critical for further optimization in drug design.

Properties

Molecular Formula

C13H9ClF3NO3

Molecular Weight

319.66 g/mol

IUPAC Name

methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C13H9ClF3NO3/c1-20-6-3-4-8-7(5-6)10(14)9(12(19)21-2)11(18-8)13(15,16)17/h3-5H,1-2H3

InChI Key

RHCPFFROQRRADQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)OC)C(F)(F)F

Origin of Product

United States

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